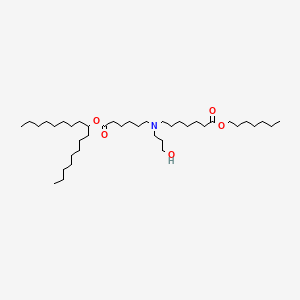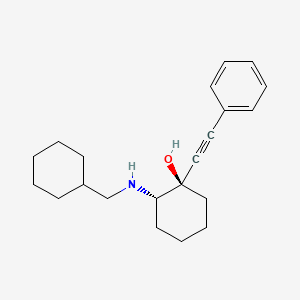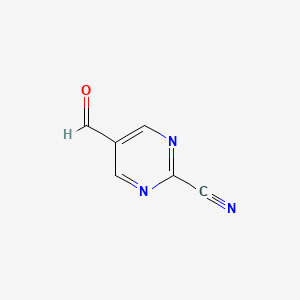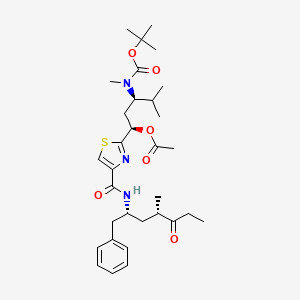![molecular formula C20H16Br2N4O4 B11934634 3,5-dibromo-N-[(Z)-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]methylideneamino]-4-hydroxybenzamide](/img/structure/B11934634.png)
3,5-dibromo-N-[(Z)-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]methylideneamino]-4-hydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kinesore is a chemical compound known for its role as a modulator of kinesin-1, a motor protein involved in intracellular transport. The compound is recognized for its ability to inhibit the interaction between kinesin light chain 2 and SKIP, while promoting the function of kinesin-1 in organizing the microtubule network .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Kinesore can be synthesized through a multi-step process involving the reaction of 3,5-dibromo-4-hydroxybenzohydrazide with 2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde. The reaction is typically carried out in the presence of a suitable solvent such as dimethyl sulfoxide, under controlled temperature and pH conditions .
Industrial Production Methods
While specific industrial production methods for Kinesore are not widely documented, the synthesis generally involves scaling up the laboratory procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Kinesore undergoes various chemical reactions, including:
Oxidation: Kinesore can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: The compound can be reduced to yield reduced forms, which may exhibit different biological activities.
Substitution: Kinesore can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce compounds with increased hydrogen content.
Wissenschaftliche Forschungsanwendungen
Kinesore has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the organization and dynamics of the microtubule network.
Biology: Employed in cell biology research to investigate the role of kinesin-1 in intracellular transport and microtubule remodeling.
Medicine: Potential therapeutic applications in diseases related to microtubule dysfunction, such as neurodegenerative disorders.
Industry: Utilized in the development of new materials and technologies that rely on microtubule-based transport systems
Wirkmechanismus
Kinesore exerts its effects by modulating the activity of kinesin-1. It inhibits the interaction between kinesin light chain 2 and SKIP, leading to the reorganization of the microtubule network. This reorganization results in the formation of extensive microtubule-rich projections and the accumulation of the lysosomal compartment in a juxtanuclear position . The compound’s action is dependent on the presence of kinesin-1, as demonstrated by the suppression of its effects in Kif5B knockout cells .
Vergleich Mit ähnlichen Verbindungen
Kinesore is unique in its ability to modulate kinesin-1 activity and reorganize the microtubule network. Similar compounds include:
Taxol: A well-known microtubule-stabilizing agent used in cancer therapy.
Vinblastine: A microtubule-destabilizing agent used in chemotherapy.
Nocodazole: A compound that disrupts microtubule polymerization.
Compared to these compounds, Kinesore specifically targets the interaction between kinesin light chain 2 and SKIP, making it a valuable tool for studying the specific roles of kinesin-1 in cellular processes .
Eigenschaften
Molekularformel |
C20H16Br2N4O4 |
|---|---|
Molekulargewicht |
536.2 g/mol |
IUPAC-Name |
3,5-dibromo-N-[(Z)-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]methylideneamino]-4-hydroxybenzamide |
InChI |
InChI=1S/C20H16Br2N4O4/c1-11-6-14(12(2)25(11)15-4-3-5-16(9-15)26(29)30)10-23-24-20(28)13-7-17(21)19(27)18(22)8-13/h3-10,27H,1-2H3,(H,24,28)/b23-10- |
InChI-Schlüssel |
DUGCMEGLYHBMAR-RMORIDSASA-N |
Isomerische SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C)/C=N\NC(=O)C3=CC(=C(C(=C3)Br)O)Br |
Kanonische SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C)C=NNC(=O)C3=CC(=C(C(=C3)Br)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S)-2-[(3R,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B11934564.png)

![2-[4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-2-methylpropanoic acid](/img/structure/B11934571.png)
![methyl (2R)-2-[(2,6-dichlorobenzoyl)amino]-3-[4-[6-(dimethylamino)-1-methyl-2,4-dioxoquinazolin-3-yl]phenyl]propanoate](/img/structure/B11934578.png)
![(Z)-4-[(1R,2R,13R,15S)-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-2-methylbut-2-enoic acid](/img/structure/B11934580.png)


![2-(Octyldisulfanyl)ethyl 3-[3-[3-[bis[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propyl-methylamino]propylamino]propanoate](/img/structure/B11934587.png)



![N-[1-[(2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-2-propylpentanamide](/img/structure/B11934613.png)

![(2S,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B11934636.png)
